![molecular formula C17H23N3O2S B5536916 1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine
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Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step processes, including electrophilic fluorination, palladium-catalyzed displacement reactions, and nucleophilic aromatic substitution. For example, a derivative was synthesized via electrophilic fluorination using a trimethylstannyl precursor with high specific radioactivity, involving palladium catalysis and hexamethyldistannane in an inert solvent, showcasing the complexity and specificity required in synthesizing these compounds (Eskola et al., 2002).
Molecular Structure Analysis
Crystal structure studies of similar piperazine derivatives reveal detailed insights into their molecular frameworks. For instance, the crystal structure of a novel bioactive heterocycle was characterized by X-ray crystallography, indicating a chair conformation of the piperazine ring and a distorted tetrahedral configuration of the sulfonyl moiety (Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, including nucleophilic substitution with sulfonyl chlorides and reactions leading to the formation of cyclic enamine sulfones. These reactions underscore the reactivity and versatility of the piperazine backbone in synthesizing diverse chemical entities (Back & Nakajima, 2000).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for understanding the behavior of these compounds in various solvents and conditions. Hyperbranched polymers from piperazine demonstrate solubility in water and organic solvents, indicative of their potential utility in diverse applications (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards electrophilic and nucleophilic agents and the ability to form stable heterocyclic structures, are defined by the functional groups attached to the piperazine core. The synthesis of N-sulfonated derivatives of piperazine highlights the compound's reactivity and potential for producing various biologically active derivatives (Abbasi et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-15-5-7-17(8-6-15)23(21,22)20-12-10-19(11-13-20)14-16-4-3-9-18(16)2/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRFEKFVFFMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine |
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